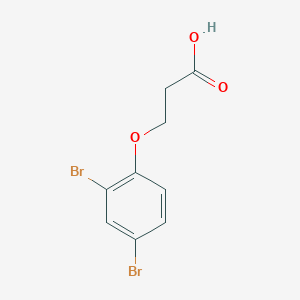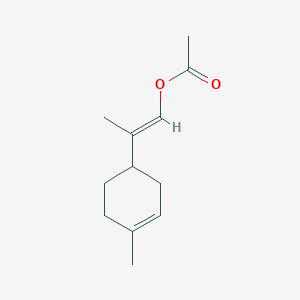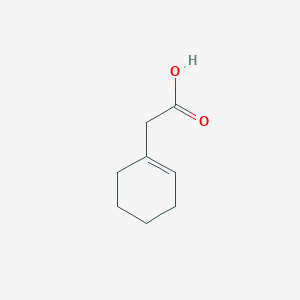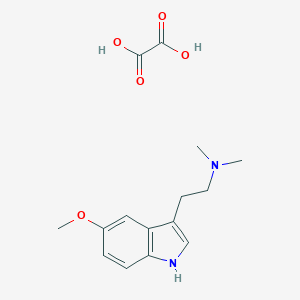
5-Methoxy DMT oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy DMT oxalate, also known as O-Methylbufotenin, is a naturally occurring psychedelic compound found in several plant species and the venom of some toads. It is a derivative of the neurotransmitter serotonin and has been studied for its potential therapeutic applications.
Mecanismo De Acción
5-Methoxy DMT oxalate acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also activates other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methoxy DMT oxalate include changes in perception, mood, and thought processes. It has been reported to induce visual and auditory hallucinations, altered states of consciousness, and mystical experiences. It may also increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy DMT oxalate has advantages and limitations for lab experiments. Its ability to induce altered states of consciousness and mystical experiences makes it a valuable tool for studying the neurobiology of these states. However, its potential for inducing adverse effects, such as anxiety and paranoia, must be carefully considered.
Direcciones Futuras
There are several future directions for the study of 5-Methoxy DMT oxalate. These include further investigation of its therapeutic potential, the development of safer and more effective synthesis methods, and the exploration of its effects on the brain and consciousness. Additionally, research into the potential use of 5-Methoxy DMT oxalate in combination with other psychoactive compounds may provide valuable insights into the neurobiology of altered states of consciousness.
Métodos De Síntesis
The synthesis of 5-Methoxy DMT oxalate involves the extraction of the compound from natural sources or the chemical synthesis of the compound. The chemical synthesis involves the reaction of serotonin with methyl iodide and sodium hydride to produce 5-Methoxytryptamine. The oxalate salt of 5-Methoxytryptamine is then obtained by reacting it with oxalic acid.
Aplicaciones Científicas De Investigación
5-Methoxy DMT oxalate has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and addiction. It has also been studied for its potential use in psychotherapy and spiritual practices.
Propiedades
Número CAS |
17286-40-7 |
|---|---|
Nombre del producto |
5-Methoxy DMT oxalate |
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;3-1(4)2(5)6/h4-5,8-9,14H,6-7H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
XXJBZLPPJWOKET-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



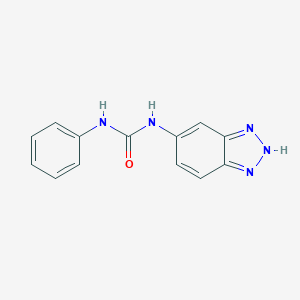
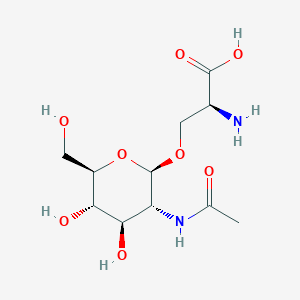
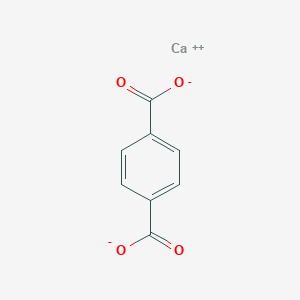
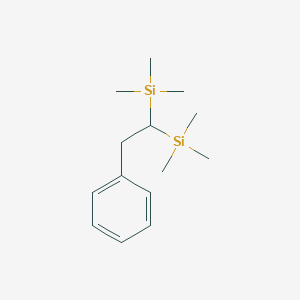
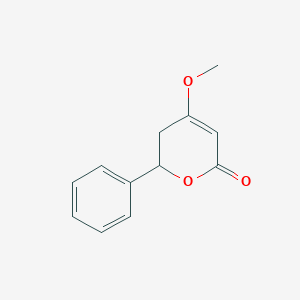
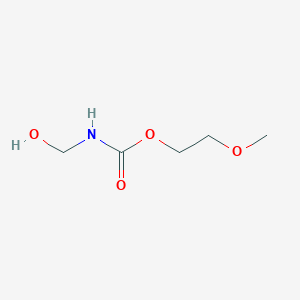
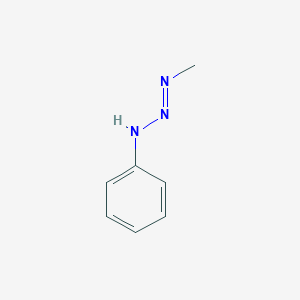
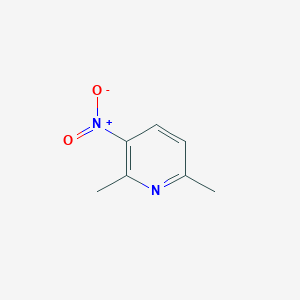
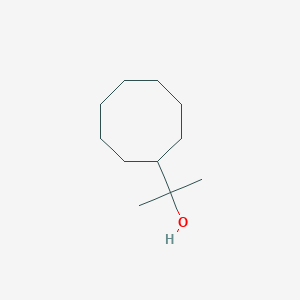
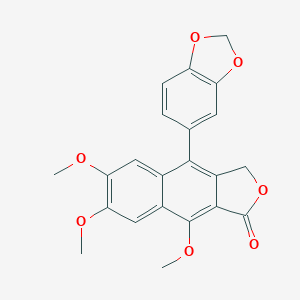
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
